9-(2,4-dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core. The presence of dimethoxyphenyl and dimethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by its fusion with a quinazoline derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis has been reported to be effective .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. The choice of raw materials and reagents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the dimethoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of triazoloquinazoline alcohols.
Scientific Research Applications
9-(2,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial properties.
1,2,4-Triazino[4,3-a]quinoxalines: Also investigated for similar bioactivities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in energetic materials and other industrial applications.
Uniqueness
What sets 9-(2,4-dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H22N4O3/c1-10-7-14-17(15(24)8-10)18(23-19(21-14)20-11(2)22-23)13-6-5-12(25-3)9-16(13)26-4/h5-6,9-10,18H,7-8H2,1-4H3,(H,20,21,22) |
InChI Key |
WHVLAOQBCZODTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=C(C=C(C=C4)OC)OC)C(=O)C1 |
Origin of Product |
United States |
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